2-Isobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one
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Overview
Description
2-Isobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one is a compound that has garnered significant interest in the fields of organic chemistry and material science. This compound is characterized by its unique structure, which includes a boron-containing dioxaborolane ring and an isoindolinone core. The presence of these functional groups makes it a versatile intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one typically involves a series of substitution reactions. One common method includes the reaction of an isoindolinone derivative with a boronic ester under specific conditions. The reaction is often carried out in the presence of a base and a suitable solvent, such as tetrahydrofuran (THF), at controlled temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Isobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The boron-containing dioxaborolane ring can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products, depending on the reagents used.
Common Reagents and Conditions:
Suzuki-Miyaura Reaction: Typically involves palladium catalysts and bases such as potassium carbonate in solvents like THF or toluene.
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura reactions yield biaryl compounds, while oxidation and reduction reactions produce various oxidized or reduced derivatives .
Scientific Research Applications
2-Isobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-Isobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one exerts its effects is primarily through its ability to participate in various chemical reactions. The boron atom in the dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis . Additionally, the isoindolinone core can interact with biological targets, potentially modulating their activity .
Comparison with Similar Compounds
Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: Another boron-containing compound with similar reactivity but different structural features.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Used in similar applications but with different functional groups.
3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]thiophene 5,5-dioxide: Shares the dioxaborolane ring but has a different core structure.
Properties
Molecular Formula |
C18H26BNO3 |
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Molecular Weight |
315.2 g/mol |
IUPAC Name |
2-(2-methylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-isoindol-1-one |
InChI |
InChI=1S/C18H26BNO3/c1-12(2)10-20-11-13-9-14(7-8-15(13)16(20)21)19-22-17(3,4)18(5,6)23-19/h7-9,12H,10-11H2,1-6H3 |
InChI Key |
QENQXIPNSWTMCV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)N(C3)CC(C)C |
Origin of Product |
United States |
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